4-Cyclopropoxy-6-methoxynicotinamide
Description
Contextualization within Nicotinamide (B372718) Derivative Research and Drug Discovery
Nicotinamide, a form of vitamin B3, is a fundamental building block for the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a critical player in cellular metabolism and a variety of signaling pathways. nih.govrsc.org Consequently, molecules derived from the nicotinamide scaffold are a major focus of research for developing therapeutics for a wide range of conditions, including metabolic disorders, neurodegenerative diseases, and cancer. nih.govmdpi.com
Researchers actively design and synthesize novel nicotinamide derivatives to modulate the activity of enzymes that utilize NAD+ or nicotinamide itself. nih.govcaymanchem.com One key area of interest is the development of inhibitors for enzymes like Nicotinamide N-methyltransferase (NNMT), which plays a role in metabolism and has been linked to diseases such as obesity and cancer. abmole.commedchemexpress.com The design of new derivatives aims to improve potency, selectivity, and pharmacokinetic properties.
Significance of Nicotinamide Core Scaffolds in Molecular Design
The nicotinamide core is a privileged scaffold in medicinal chemistry. Its ability to form key hydrogen bonds and participate in various biological interactions makes it an excellent starting point for designing new drugs. nih.gov The pyridine (B92270) ring and the carboxamide group of nicotinamide can be chemically modified at several positions to fine-tune the molecule's interaction with a specific biological target. caymanchem.com This versatility allows chemists to create large libraries of compounds with diverse properties, increasing the chances of discovering a potent and selective drug candidate. abmole.com The core structure is central to the function of nicotinamide-dependent enzymes, which are involved in essential redox reactions within the cell.
Overview of Cyclopropoxy and Methoxy (B1213986) Moieties in Bioactive Compound Development
The inclusion of specific functional groups, or moieties, is a key strategy in modern drug design to enhance the properties of a core scaffold like nicotinamide.
The methoxy group (-OCH₃) is one of the most common substituents found in approved drugs. Its presence can significantly influence a molecule's properties. For instance, a methoxy group can enhance binding to a biological target, improve metabolic stability, and favorably alter the compound's solubility and ability to cross cell membranes. Depending on its position on an aromatic ring, it can act as an electron-donating group, which can modulate the molecule's electronic properties and reactivity. A related compound, 6-Methoxynicotinamide (B1672817), has been identified as a potent inhibitor of NNMT, demonstrating the utility of this moiety in the nicotinamide scaffold for treating metabolic diseases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-14-9-4-8(15-6-2-3-6)7(5-12-9)10(11)13/h4-6H,2-3H2,1H3,(H2,11,13) |
InChI Key |
ALJYQWYBPRYJGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 Cyclopropoxy 6 Methoxynicotinamide Analogues
Impact of the Cyclopropoxy Group on Ligand-Target Interactions
The cyclopropyl (B3062369) moiety is a valuable functional group in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, and modulate physicochemical properties. nih.govresearchgate.netacs.org Its impact is largely attributed to the unique steric and electronic properties it imparts. researchgate.netscientificupdate.com
The cyclopropyl group, as a rigid and compact ring system, introduces significant conformational constraints on the molecule. nih.govhyphadiscovery.com Unlike a more flexible isopropyl or isobutyl group, the three-membered ring of the cyclopropoxy moiety at the C-4 position locks the adjacent atoms into a more defined spatial arrangement. This reduction in conformational flexibility can be entropically favorable for binding to a target protein, as less conformational freedom is lost upon binding, potentially leading to higher affinity. nih.govresearchgate.net
When substituents are present on the cyclopropyl ring, or when it is incorporated into a more complex system, stereochemistry becomes a critical determinant of biological activity. Although 4-cyclopropoxy-6-methoxynicotinamide itself is achiral, analogues with substituted cyclopropyl rings would introduce chiral centers. The absolute configuration of these centers dictates the three-dimensional projection of substituents, which can profoundly affect binding affinity. chemistryworld.com
For a ligand to bind effectively, its stereochemical configuration must be complementary to the topology of the target's binding site. A substituent in one stereochemical orientation might form a favorable hydrogen bond or hydrophobic interaction, while its enantiomer could introduce a steric clash with the protein, drastically reducing affinity. researchgate.net Therefore, the stereoselective synthesis of cyclopropyl-containing analogues is a key strategy for optimizing ligand-target interactions.
Role of the Methoxy (B1213986) Group at C-6 in Activity and Selectivity Profiles
The methoxy group at the C-6 position of the nicotinamide (B372718) ring is a key determinant of both potency and selectivity. In studies of nicotinamide analogues as inhibitors of Nicotinamide N-methyltransferase (NNMT), the nature of the substituent at the C-6 position has been shown to be critical for activity. nih.gov
SAR studies have compared the 6-methoxy group with other small substituents like methyl and amino groups. While small substituents are generally tolerated, the 6-methoxy and 6-methylamine analogues have emerged as particularly potent. nih.gov The oxygen of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with residues in the target's binding pocket, such as the hydroxyl group of a tyrosine residue. This interaction can anchor the ligand in a favorable orientation for potent inhibition. Furthermore, the electronic effect of the methoxy group, being an electron-donating group, can influence the charge distribution of the pyridine (B92270) ring, which may impact binding affinity. researchgate.net The size and nature of the C-6 substituent can also govern selectivity against other related enzymes or receptor subtypes. nih.govnih.gov
| Compound | R-Group at C-6 | Biochemical pIC50 |
|---|---|---|
| Analogue 1 | -OCH3 | Data Not Specified, Active |
| Analogue 2 | -CH3 | 4.9 |
| Analogue 3 | -NH2 | 5.2 |
| Analogue 4 | -NHCH3 | 6.0 |
| Analogue 5 | -N(CH3)2 | Inactive |
Investigation of Amide Functionality Modifications
The carboxamide group at the C-3 position is a defining feature of nicotinamide, crucial for its biological role as it often participates in key hydrogen bonding interactions with target proteins. However, amide bonds are often susceptible to hydrolysis by metabolic enzymes, which can limit the oral bioavailability and duration of action of a drug. cambridgemedchemconsulting.com Consequently, modifying or replacing the amide functionality with a metabolically robust bioisostere is a common strategy in medicinal chemistry. nih.govdrughunter.com
Bioisosteric replacements for the amide group aim to mimic its size, shape, and hydrogen bonding capabilities while improving its pharmacokinetic properties. cambridgemedchemconsulting.com Common amide bioisosteres include five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. cambridgemedchemconsulting.comnih.gov These rings maintain a planar structure and possess nitrogen and/or oxygen atoms that can act as hydrogen bond donors or acceptors, similar to the amide group. Other non-classical bioisosteres like the trifluoroethylamine group have also been explored to mimic the carbonyl of the amide while enhancing metabolic stability. drughunter.com The choice of bioisostere can significantly impact not only metabolic stability but also potency and selectivity, requiring careful evaluation for each specific target. acs.org
| Original Group | Bioisostere | Key Properties |
|---|---|---|
| Amide (-CONH2) | 1,2,4-Oxadiazole (B8745197) | Metabolically stable, maintains H-bonding capacity |
| 1,2,3-Triazole | Resistant to hydrolysis and oxidation, stable | |
| Tetrazole | Mimics physicochemical properties, metabolically stable | |
| Trifluoroethylamine (-CH2NHCF3) | Mimics carbonyl, reduces amine basicity, enhances stability |
Systematic Exploration of Substituent Effects on the Nicotinamide Pyridine Core
The pyridine ring is the central scaffold of the molecule, and its electronic properties and substitution pattern are vital for biological activity. acs.orgnih.gov Beyond the C-4 and C-6 positions, modifications at the C-2 and C-5 positions have been explored to map the SAR of the core. Substituents can influence the molecule's affinity and selectivity through steric, electronic, and hydrophobic interactions. nih.gov
Rational Design Principles for Optimizing Biological Activity and Pharmacological Properties
The collective SAR data provides a foundation for the rational design of next-generation analogues with improved properties. nih.govnih.govresearchgate.net Key principles for the optimization of this compound analogues include:
Retention of Key Pharmacophoric Elements : The 6-methoxy group appears crucial for potency and should likely be retained or replaced only with groups that can perform a similar function, such as a methylamine. The cyclopropoxy group at C-4 offers benefits in terms of conformational rigidity and potency. nih.govnih.gov
Fine-Tuning Lipophilicity and Potency : The cyclopropoxy group offers a favorable balance of rigidity and lipophilicity. nih.gov Further optimization could involve exploring substituted cyclopropyl groups to probe for additional hydrophobic interactions or to block potential sites of metabolism, thereby enhancing both potency and pharmacokinetic properties. hyphadiscovery.com
Improving Metabolic Stability : If the primary amide proves to be a metabolic liability, it should be replaced with a suitable bioisostere. A 1,2,4-oxadiazole or a 1,2,3-triazole could offer improved stability while preserving the necessary interactions for biological activity. nih.gov
Enhancing Selectivity : Subtle modifications to the pyridine core or the C-6 substituent can be used to dial in selectivity. By comparing the activity of analogues against the primary target and related off-target enzymes, a selectivity profile can be built, guiding the design of more specific compounds. nih.govacs.org
Structure-Based Design : Where crystal structures of the target protein in complex with ligands are available, structure-based drug design can be employed. researchgate.netmdpi.com This allows for the precise design of modifications to the cyclopropoxy, methoxy, or other groups to maximize favorable interactions with the binding site and displace unfavorable water molecules, leading to significant gains in affinity and selectivity.
By integrating these principles, a systematic and iterative approach can be applied to evolve the this compound scaffold into optimized drug candidates with superior biological activity and pharmacological profiles.
Investigative Biological Activity of 4 Cyclopropoxy 6 Methoxynicotinamide in Preclinical Models and Cellular Systems
Enzymatic Inhibition Studies
While no specific data exists for 4-Cyclopropoxy-6-methoxynicotinamide, extensive research has been conducted on the structurally related nicotinamide (B372718) analog, JBSNF-000088 (6-Methoxynicotinamide) . Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide, and its inhibition is a target in the study of metabolic diseases. nih.govmdpi.comnih.gov
Biochemical assays are crucial for determining the potency of an inhibitor. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For JBSNF-000088, IC50 values have been determined against NNMT from various species. medchemexpress.com
In studies using recombinant NNMT, JBSNF-000088 demonstrated potent inhibition across multiple species. medchemexpress.comcaymanchem.com The inhibitory activity was confirmed using various assay formats, including those based on LC-MS/MS detection. nih.govresearchgate.net
Table 1: In vitro NNMT Inhibition by JBSNF-000088
| Target Enzyme | IC50 Value (µM) | Source(s) |
|---|---|---|
| Human NNMT | 1.8 | medchemexpress.comcaymanchem.com |
| Monkey NNMT | 2.8 | medchemexpress.comcaymanchem.com |
Assessment of Nicotinamide N-methyltransferase (NNMT) Inhibition
Mechanistic Characterization of Enzyme Inhibition
Understanding how a molecule inhibits an enzyme is fundamental to its development. JBSNF-000088 is an analog of nicotinamide (NA), the natural substrate for NNMT. nih.govresearchgate.net This structural similarity suggests a competitive binding mechanism. Co-crystal structures have shown that related inhibitors bind in the nicotinamide pocket of the enzyme. nih.govresearchgate.net These types of inhibitors typically compete with the endogenous substrate, nicotinamide, for access to the enzyme's active site. researchgate.net
No data was found linking this compound to the inhibition of c-Met kinase or Protein Arginine Methyltransferase 5 (PRMT5). To illustrate the evaluation of inhibitors for these targets, data for other well-characterized molecules are presented.
c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase, and its dysregulation is implicated in various cancers. nih.govTPX-0022 (elzovantinib) is a macrocyclic inhibitor investigated for its activity against c-Met. Biochemical kinase assays, such as the ADP-Glo™ Kinase Assay, are used to determine potency. In such assays, TPX-0022 showed potent inhibition of c-Met. nih.gov
PRMT5: PRMT5 is an enzyme that methylates arginine residues on proteins and is a target in oncology. morressier.comnih.gov The inhibitory potential of compounds against PRMT5 is often evaluated in the presence of its cofactor, S-adenosyl-L-methionine (SAM), or the metabolite methylthioadenosine (MTA). nih.gov For the inhibitor 11-9F , enzyme inhibition assays determined its IC50 value to be in the nanomolar range. morressier.com Surface Plasmon Resonance (SPR) can also be used to determine the binding affinity (KD) values of inhibitors to different forms of the PRMT5 complex. morressier.comzobio.com
Table 2: Biochemical Potency of Exemplary Kinase Inhibitors
| Compound | Target | Assay Type | Potency | Source(s) |
|---|---|---|---|---|
| TPX-0022 | c-Met | Kinase Assay | IC50: 2.7 nM | nih.gov |
Target Engagement and Kinase Inhibition (e.g., c-Met Kinase, PRMT5)
Cellular Assays for Target Activity Modulation
Confirming that an inhibitor engages its target within a cellular context is a critical step.
c-Met Kinase: For c-Met inhibitors like TPX-0022, cellular assays would typically measure the inhibition of c-Met phosphorylation or the downstream signaling pathways it controls. The advancement of such compounds into clinical trials indicates successful modulation of target activity in cellular systems. nih.gov
PRMT5: Cellular target engagement for PRMT5 inhibitors can be demonstrated using methods like the Cellular Thermal Shift Assay (CETSA). In studies with the inhibitor 11-9F , CETSA showed a stabilization of the PRMT5 protein, confirming that the compound binds to its target inside cells. morressier.com Furthermore, treatment of breast cancer cell lines with 11-9F resulted in the inhibition of symmetric dimethylation, a direct downstream marker of PRMT5 activity. morressier.com
Cellular Pathway Perturbations in Research Models
While specific research on the downstream signaling and biomarker modulation of this compound is not extensively documented, studies on structurally similar compounds, such as 6-methoxynicotinamide (B1672817), have provided valuable information. This compound is a known inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolism and associated with various diseases. nih.govcaymanchem.com
Analysis of Downstream Signaling Pathways and Biomarker Modulation
Research into nicotinamide derivatives has pointed to their role in modulating various cellular pathways. For instance, the overexpression of NNMT has been linked to several cancers and metabolic disorders. nih.gov By inhibiting NNMT, compounds like 6-methoxynicotinamide can influence pathways related to cellular metabolism and energy homeostasis. nih.govmedchemexpress.com The inhibition of NNMT leads to a reduction in the levels of N-methylnicotinamide (MNA), a key biomarker of NNMT activity. caymanchem.comnih.gov Further investigation is needed to elucidate the specific downstream signaling cascades affected by this compound.
Cellular Viability and Growth Inhibition in Specific Cell Lines
The inhibitory effects of nicotinamide analogs have been evaluated in various cell lines. For the compound 6-methoxynicotinamide, also referred to as JBSNF-000088, its activity as an NNMT inhibitor has been quantified in both biochemical and cellular assays. nih.govinvivochem.com
The half-maximal inhibitory concentration (IC50) values for 6-methoxynicotinamide against NNMT from different species have been determined, showcasing its potency. caymanchem.commedchemexpress.com Furthermore, its effect on cellular viability has been assessed in cell-based assays. nih.govinvivochem.com
| Target | Cell Line/Enzyme Source | IC50 (µM) | Reference |
|---|---|---|---|
| Human NNMT | Enzymatic Assay | 1.8 | caymanchem.commedchemexpress.com |
| Monkey NNMT | Enzymatic Assay | 2.8 | caymanchem.commedchemexpress.com |
| Mouse NNMT | Enzymatic Assay | 5.0 | caymanchem.commedchemexpress.com |
| NNMT Activity | U2OS cells | 1.6 | nih.govinvivochem.com |
| NNMT Activity | 3T3L1 cells | 6.3 | nih.govinvivochem.com |
Antifungal and Algicidal Research within Nicotinamide Derivatives
The broader class of nicotinamide derivatives has been a subject of significant research for their potential antifungal properties. nih.govacs.orgmdpi.com These investigations have led to the development of commercial fungicides and continue to drive the discovery of new antifungal agents. nih.govnih.gov
A number of studies have synthesized and evaluated novel nicotinamide derivatives for their efficacy against a range of plant pathogenic fungi. nih.govacs.orgnih.gov For example, a series of novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety demonstrated weak to moderate antifungal activities against G. zeae, F. oxysporum, and C. mandshurica. nih.gov Another study focused on nicotinamide derivatives as succinate (B1194679) dehydrogenase inhibitors, a known mechanism of antifungal action. acs.orgnih.gov These compounds showed moderate activity against Rhizoctonia solani and Sclerotinia sclerotiorum. acs.org
The structure-activity relationship (SAR) of these derivatives is a key area of investigation, with modifications to the nicotinamide scaffold leading to varied antifungal potency. acs.orgnih.gov For instance, the substitution at the meta-position of the aniline (B41778) ring in certain nicotinamide derivatives was found to be crucial for their antifungal activity. acs.org
| Compound Type | Fungal Species | Activity Level | Reference |
|---|---|---|---|
| Nicotinamide derivatives with 1,3,4-oxadiazole | G. zeae, F. oxysporum, C. mandshurica | Weak to Moderate | nih.gov |
| Nicotinamide derivatives as SDH inhibitors | Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate | acs.org |
| (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate | Botryosphaeria berengriana | Good (92.3% inhibition at 50 µg/mL) | nih.gov |
| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate | nih.gov |
While research into the antifungal properties of nicotinamide derivatives is well-established, there is a notable lack of specific studies on their algicidal activity. Further research is required to explore the potential of this class of compounds against algae.
Computational and Theoretical Investigations of 4 Cyclopropoxy 6 Methoxynicotinamide
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. nih.govresearchgate.net In the context of drug design, it simulates the interaction between a small molecule ligand, such as 4-Cyclopropoxy-6-methoxynicotinamide, and the binding site of a target protein. This technique is instrumental in predicting the binding affinity and mode of action of a potential drug candidate.
Molecular docking simulations place the flexible ligand into the active site of a rigid or flexible protein receptor, generating multiple possible binding poses. These poses are then "scored" using a scoring function that estimates the binding free energy. The pose with the lowest score is generally considered the most likely binding mode.
For this compound, a docking study would reveal how its distinct chemical features engage with a protein's active site. The simulation would predict the formation of non-covalent interactions, which are critical for stabilizing the ligand-protein complex. These interactions include:
Hydrogen Bonds: The amide group (-CONH2) and the nitrogen atom in the pyridine (B92270) ring of this compound are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The cyclopropyl (B3062369) and methoxy (B1213986) groups can form favorable hydrophobic interactions with nonpolar pockets within the active site.
Van der Waals Forces: These are general attractive or repulsive forces between atoms.
A hypothetical summary of the types of interactions predicted from a docking study is presented in Table 1.
Table 1: Predicted Interactions of this compound in a Target Protein's Active Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue Type |
|---|---|---|
| Amide (-CONH2) | Hydrogen Bond | Aspartic Acid, Glutamic Acid, Serine |
| Pyridine Nitrogen | Hydrogen Bond | Serine, Threonine, Tyrosine |
| Cyclopropoxy Group | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |
By analyzing the top-scoring docking poses, researchers can identify the specific amino acid residues within the protein's binding pocket that are essential for anchoring the ligand. researchgate.net For this compound, a docking simulation might reveal that its nicotinamide (B372718) core interacts with residues conserved in the binding sites of nicotinamide-utilizing enzymes, such as the Poly(ADP-Ribose) Polymerase (PARP) family or Nicotinamide N-methyltransferase (NNMT). mdpi.comnih.gov
Identifying these key residues is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. A hypothetical list of key interacting residues and their roles is shown in Table 2.
Table 2: Hypothetical Key Amino Acid Residues for Binding this compound
| Amino Acid Residue | Predicted Interaction Type | Role in Binding |
|---|---|---|
| Glycine | Hydrogen Bond (Backbone) | Anchors the amide group |
| Serine | Hydrogen Bond (Side Chain) | Orients the pyridine ring |
| Tyrosine | π-π Stacking | Stabilizes the aromatic ring |
| Leucine | Hydrophobic Interaction | Engages the cyclopropoxy group |
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a framework for investigating the electronic structure and properties of molecules from first principles. DFT is a powerful method for gaining insights into a molecule's inherent reactivity, stability, and geometry. mdpi.com
DFT calculations can be used to determine the distribution of electrons within the this compound molecule. This analysis helps in predicting its chemical behavior.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich regions (nucleophilic sites), which are prone to electrophilic attack, and electron-poor regions (electrophilic sites), which are susceptible to nucleophilic attack. For this compound, the oxygen and nitrogen atoms would likely be regions of negative potential, while the hydrogens of the amide group would be regions of positive potential.
A molecule's three-dimensional shape (conformation) is critical to its biological activity. This compound has several rotatable bonds, allowing it to adopt various conformations. DFT can be used to perform a conformational analysis by calculating the relative energies of these different spatial arrangements. The process of energy minimization identifies the most stable, lowest-energy conformation, which is often the biologically active one. This optimized geometry is a crucial starting point for more complex simulations like molecular docking and molecular dynamics.
Molecular Dynamics Simulations for Binding Dynamics and Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.comnih.gov MD simulations calculate the motion of atoms in the system over time, providing a detailed picture of the flexibility of the protein and ligand and the stability of their complex. researchgate.netresearchgate.net
An MD simulation would typically start with the best-docked pose of this compound in its target protein, solvated in a box of water molecules. The simulation then tracks the movements of all atoms over a period of nanoseconds to microseconds.
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable, low RMSD value for the ligand suggests that it remains tightly bound in its predicted pose. nih.govnih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand. It highlights which regions of the protein are flexible and which are rigid. It can also show how the flexibility of the protein changes upon ligand binding. nih.gov
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimate of the binding free energy than docking scores alone. nih.gov
These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, and they may reveal important conformational changes in the protein that are induced by the binding of this compound.
Table 3: Hypothetical Summary of a Molecular Dynamics Simulation Study
| Simulation Parameter | Description | Hypothetical Finding for this compound Complex |
|---|---|---|
| Simulation Time | Total length of the simulation | 100 nanoseconds |
| Ligand RMSD | Stability of the ligand's position in the binding site | Converged to a stable value of ~1.5 Å, indicating stable binding |
| Protein RMSF | Flexibility of protein residues | Reduced fluctuation in active site loops upon ligand binding, suggesting stabilization |
| Key Interactions | Persistence of specific non-covalent bonds over time | Hydrogen bonds with Glycine and Serine maintained for >90% of the simulation time |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel molecules, thereby guiding medicinal chemistry efforts in the design of more potent and selective compounds. A typical QSAR study involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, and correlating them with their experimentally determined biological activities using statistical methods.
Despite the broad utility of QSAR in drug discovery, a specific QSAR model for this compound has not been reported in the reviewed scientific literature. Such a study would require a dataset of structurally related analogs with corresponding biological activity data. The development of a robust QSAR model for this class of compounds would involve several key steps:
Dataset Compilation: A series of analogs of this compound would need to be synthesized and their biological activities evaluated against a specific target.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, would be calculated for each compound in the series.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a predictive model.
Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques.
The insights gained from a validated QSAR model could elucidate the key structural features of this compound and its analogs that are crucial for their biological activity. This information would be invaluable for the rational design of new compounds with improved therapeutic potential.
Future Research Directions and Potential Applications in Chemical Biology
Development of Novel Analogues with Improved Target Selectivity and Potency
A primary focus of current research is the rational design and synthesis of novel analogues of 6-methoxynicotinamide (B1672817) to enhance its potency and selectivity for its primary target, Nicotinamide (B372718) N-methyltransferase (NNMT). caymanchem.comabmole.commedchemexpress.com Structure-activity relationship (SAR) studies are crucial in this endeavor, aiming to identify key structural modifications that can improve binding affinity and inhibitory activity. For instance, the development of JBSNF-000088, which is 6-methoxynicotinamide, arose from the screening of a large chemical library and subsequent refinement. nih.gov
Future work will likely involve the synthesis of a broader range of derivatives by modifying the methoxy (B1213986) group, substituting other positions on the pyridine (B92270) ring, and altering the carboxamide moiety. The goal is to develop compounds with sub-micromolar or even nanomolar inhibitory constants (IC50) for NNMT. medchemexpress.commedchemexpress.cn The potency of 6-methoxynicotinamide against NNMT from different species has been established, providing a baseline for improvement. medchemexpress.commedchemexpress.cn
| Compound | Target | IC50 (Human) | IC50 (Monkey) | IC50 (Mouse) |
|---|---|---|---|---|
| 6-Methoxynicotinamide (JBSNF-000088) | NNMT | 1.8 µM | 2.8 µM | 5.0 µM |
Data sourced from MedChemExpress and AbMole. abmole.commedchemexpress.commedchemexpress.cn
Exploration of Polypharmacology and Undesired Off-Target Interactions
While 6-methoxynicotinamide is a known inhibitor of NNMT, a comprehensive understanding of its polypharmacology—its ability to interact with multiple biological targets—is essential. caymanchem.comabmole.commdpi.com Future research will need to systematically screen this compound and its novel analogues against a wide panel of kinases, receptors, and enzymes to identify any potential off-target effects. This is critical for predicting potential side effects and for discovering new therapeutic applications.
Undesired interactions could lead to toxicity or diminish the therapeutic efficacy of the compound. Conversely, identifying additional, beneficial targets could open up new avenues for treatment, for example, in complex diseases where a multi-target approach is advantageous. Techniques such as affinity chromatography-mass spectrometry and computational docking studies will be instrumental in mapping the target landscape of these nicotinamide derivatives.
Integration with High-Throughput Screening and Fragment-Based Approaches in Drug Discovery
The discovery of 6-methoxynicotinamide as an NNMT inhibitor was the result of a high-throughput screening (HTS) campaign of over a million small molecules. nih.gov This highlights the value of HTS in identifying initial hits. Future drug discovery efforts will continue to rely on HTS to screen large and diverse chemical libraries for novel nicotinamide-based inhibitors of various targets.
Furthermore, fragment-based drug discovery (FBDD) represents a powerful complementary approach. By screening small, low-molecular-weight fragments that bind to the target protein, researchers can identify key interaction points. These fragments can then be grown or linked together to create more potent and selective lead compounds. Integrating HTS and FBDD can accelerate the discovery of novel, highly optimized nicotinamide derivatives for a range of biological targets.
Investigation of Alternative Biological Targets for Therapeutic Intervention
Beyond NNMT, the nicotinamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. For example, different nicotinamide derivatives have been investigated as inhibitors of succinate (B1194679) dehydrogenase (SDH) for their potential as fungicides. nih.gov This suggests that analogues of 6-methoxynicotinamide could be rationally designed to target other enzymes involved in cellular metabolism or signaling pathways.
Future research should explore the potential of this chemical class to modulate the activity of other enzymes, such as sirtuins or poly (ADP-ribose) polymerases (PARPs), which also utilize nicotinamide adenine (B156593) dinucleotide (NAD+) and are implicated in a range of diseases from cancer to neurodegeneration. This exploration could lead to the repurposing of existing nicotinamide derivatives or the development of new compounds for entirely different therapeutic indications.
Advancements in Synthetic Methodologies for Structurally Complex Nicotinamide Derivatives
The synthesis of novel and structurally diverse nicotinamide analogues is fundamental to advancing this field of research. While the synthesis of 6-methoxynicotinamide itself is relatively straightforward, involving the amination of methyl 6-methoxynicotinate, the creation of more complex derivatives requires more sophisticated synthetic strategies. nih.gov
Recent advancements in synthetic chemistry, such as the use of continuous-flow microreactors and enzymatic catalysis, offer greener and more efficient routes to nicotinamide derivatives. rsc.org For example, lipase-catalyzed synthesis has been shown to produce high yields of nicotinamides in shorter reaction times compared to traditional batch processes. rsc.org Furthermore, the development of novel cross-coupling reactions and late-stage functionalization techniques will be crucial for accessing a wider chemical space of nicotinamide derivatives, enabling the synthesis of compounds with precisely tailored properties. mdpi.comnih.gov The design and synthesis of N-(thiophen-2-yl) nicotinamide derivatives as potential fungicides is an example of creating more complex structures from the basic nicotinamide scaffold. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Cyclopropoxy-6-methoxynicotinamide, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves cyclopropoxylation of a nicotinic acid derivative under basic conditions, followed by methoxy group introduction via nucleophilic substitution. Key steps include:
- Reagent selection : Use cyclopropanol with a coupling agent (e.g., DCC) for cyclopropoxylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to isolate the product.
- Validation : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) and H/C NMR for structural confirmation (e.g., cyclopropane protons at δ 0.5–1.5 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Assign cyclopropane protons (multiplet in δ 0.5–1.5 ppm) and methoxy singlet (~δ 3.8 ppm). COSY and HSQC can resolve overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns (e.g., loss of cyclopropoxy group).
- IR : Stretching vibrations for amide C=O (~1650 cm) and ether C-O (~1250 cm) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., kinase or protease targets) with IC determination via dose-response curves .
- Cytotoxicity : MTT assay in cell lines (e.g., HEK293 or HeLa) to assess viability at 24–72 hours .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be systematically resolved?
- Methodological Answer :
- Systematic review : Apply PRISMA guidelines to aggregate published data, focusing on variables like assay conditions (pH, temperature) and cell lines .
- Meta-analysis : Use random-effects models to quantify heterogeneity and identify outliers. Sensitivity analysis excludes low-quality studies (e.g., missing controls) .
- Experimental replication : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive/negative controls to isolate confounding factors .
Q. What computational strategies predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with flexible ligand parameters and rigid receptor (PDB structure). Validate docking poses with MD simulations (AMBER force field, 100 ns trajectory) .
- Free-energy calculations : MM/PBSA or MM/GBSA to estimate ΔG. Compare with experimental IC values for validation .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with kinase hinge region) using Schrödinger’s Phase .
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?
- Methodological Answer :
- Design of Experiments (DOE) : Apply Taguchi methods to test variables (temperature, solvent polarity, catalyst loading). Optimize cyclopropoxylation step using response surface methodology .
- In-line analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction intermediates and adjust conditions in real time .
- Chiral HPLC : Use a Chiralpak IA column to ensure enantiomeric purity (>99% ee) during scale-up .
Q. What strategies address stability issues of this compound in aqueous buffers?
- Methodological Answer :
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions. Monitor degradation via UPLC-PDA .
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) and assess stability over 6 months at 4°C and 25°C .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance solubility and shelf life .
Data Analysis and Interpretation
Q. How should researchers prioritize conflicting computational vs. experimental binding data?
- Methodological Answer :
- Error analysis : Compare computational force field approximations with experimental uncertainties (e.g., ±0.5 kcal/mol in ITC measurements) .
- Consensus scoring : Use multiple docking software (e.g., Glide, GOLD) to identify consistent binding poses .
- Experimental validation : Perform SPR (surface plasmon resonance) to measure kinetic parameters (k/k) and reconcile discrepancies .
Q. What statistical methods are appropriate for analyzing dose-response relationships in heterogeneous cell populations?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill coefficients .
- Cluster analysis : Use PCA or t-SNE to subgroup cell responses based on transcriptomic or proteomic profiles .
- Bayesian hierarchical models : Account for inter-experiment variability using Stan or PyMC3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
